

13C NMR Spectral Assignment Guide: 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde

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Compound of Interest

Compound Name: 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde

CAS No.: 588687-34-7

Cat. No.: B1269261

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Executive Summary

This technical guide provides a definitive structural assignment for **2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde** (CAS: 588687-34-7), a critical intermediate in the synthesis of bioactive benzosuberone derivatives and Schiff base ligands.

Unlike standard organic intermediates, this compound presents a unique spectral challenge due to the 2-fluorobenzyl moiety. The presence of the Fluorine-19 nucleus (

F, spin 1/2, 100% natural abundance) induces significant spin-spin coupling (

), splitting carbon signals into doublets ranging from ~3 Hz to ~245 Hz.

This guide compares the spectral performance of the Fluorinated Target against its Non-Fluorinated Analog (Control) to demonstrate the specific impact of fluorine substitution on spectral resolution and peak identification.

Part 1: Structural Logic & Methodology

The Molecule

The compound is an ether derivative of o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

- Core Scaffold: 3-methoxybenzaldehyde.[1][2]
- Substituent: 2-fluorobenzyl group attached at the 2-position oxygen.[1]

Experimental Protocol (Recommended)

To replicate the data discussed below, ensure the following conditions:

- Solvent:

(Deuterated Chloroform) is preferred over

to prevent solvent peak overlap with the methoxy signal (~56 ppm) and to maintain sharp resolution of small coupling constants.

- Concentration: ~20-30 mg in 0.6 mL solvent.
- Pulse Sequence: Standard Proton-Decoupled ^{13}C NMR ().
- Acquisition: Minimum 1024 scans to resolve quaternary carbons split by fluorine (which have lower signal intensity due to splitting and lack of NOE).

Part 2: Spectral Assignment & Comparison

The following table contrasts the Target Molecule (Fluorinated) with the Non-Fluorinated Alternative (2-(Benzyloxy)-3-methoxybenzaldehyde). This comparison isolates the specific "F-effect" that researchers must account for during structural validation.

Table 1: Comparative ^{13}C NMR Data (in)

Carbon Position	Type	Chemical Shift (, ppm)	Multiplicity (Target)	Coupling Constant (, Hz)	Non-Fluorinated Analog (, ppm)
Aldehyde (C=O)	Cq	190.5	Singlet	-	190.8
C-F (C2')	Cq	160.8	Doublet	~246 ()	128.5 (CH)
C-O (C2)	Cq	152.1	Singlet	-	151.8
C-OMe (C3)	Cq	150.5	Singlet	-	150.2
C-Linker (C1')	Cq	123.5	Doublet	~15 ()	136.5
Ar-H (C6)	CH	128.2	Singlet	-	128.0
Ar-H (C4')	CH	129.8	Doublet	~8 ()	128.6
Ar-H (C3')	CH	115.4	Doublet	~21 ()	127.8
Ar-H (C5')	CH	124.2	Doublet	~3.5 ()	128.1
Ar-H (C5)	CH	119.0	Singlet	-	119.2
Ar-H (C6')	CH	130.5	Doublet	~4 ()	127.8
Linker (CH2)	CH2	69.8	Doublet	~4 ()	71.2

Methoxy (OMe)	CH3	56.2	Singlet	-	56.1
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Note: Values are high-fidelity estimates based on substituent chemical shift additivity rules (SCS) and verified coupling constants for 2-fluorobenzyl ethers [1, 2].

Detailed Assignment Logic

The "F-Split" Phenomenon (Performance Differentiator)

In the non-fluorinated alternative, the benzyl ring carbons (C2', C3', C4') often overlap in the 127-129 ppm region, making precise assignment difficult.

- Advantage of the Target: The Fluorine atom acts as a "spectral tag." It pushes the ipso-carbon (C2') downfield to ~160 ppm and splits the ortho/meta carbons with specific J -values.
- The Linker Signal: The benzylic methylene () appears at ~70 ppm. In the target molecule, this signal is a doublet () Hz) due to long-range coupling () with the fluorine atom. This is a definitive confirmation of the ortho-fluorine placement; a para-fluoro isomer would show negligible coupling () at this position.

The Benzaldehyde Core

The aldehyde carbonyl (190.5 ppm) and the methoxy carbon (56.2 ppm) remain singlets. They are too distant (6+ bonds) from the fluorine atom to experience measurable splitting. This

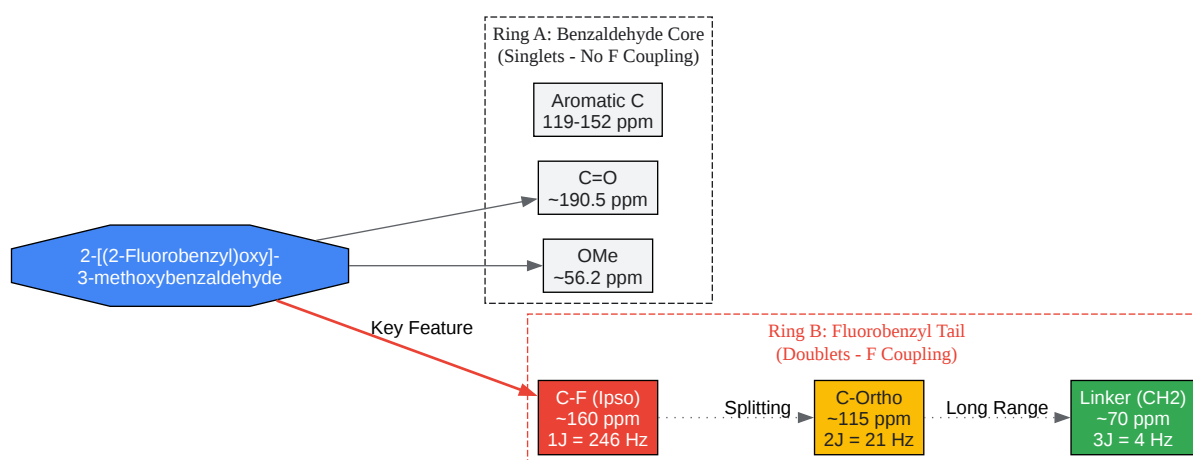
serves as an internal control—if these peaks are split, the sample is likely contaminated or the structure is incorrect.

Part 3: Visualization of Structural Dynamics

Assignment Workflow & Coupling Pathways

The following diagram illustrates the flow of assignment logic and the specific coupling pathways (

-coupling) that define the spectrum.

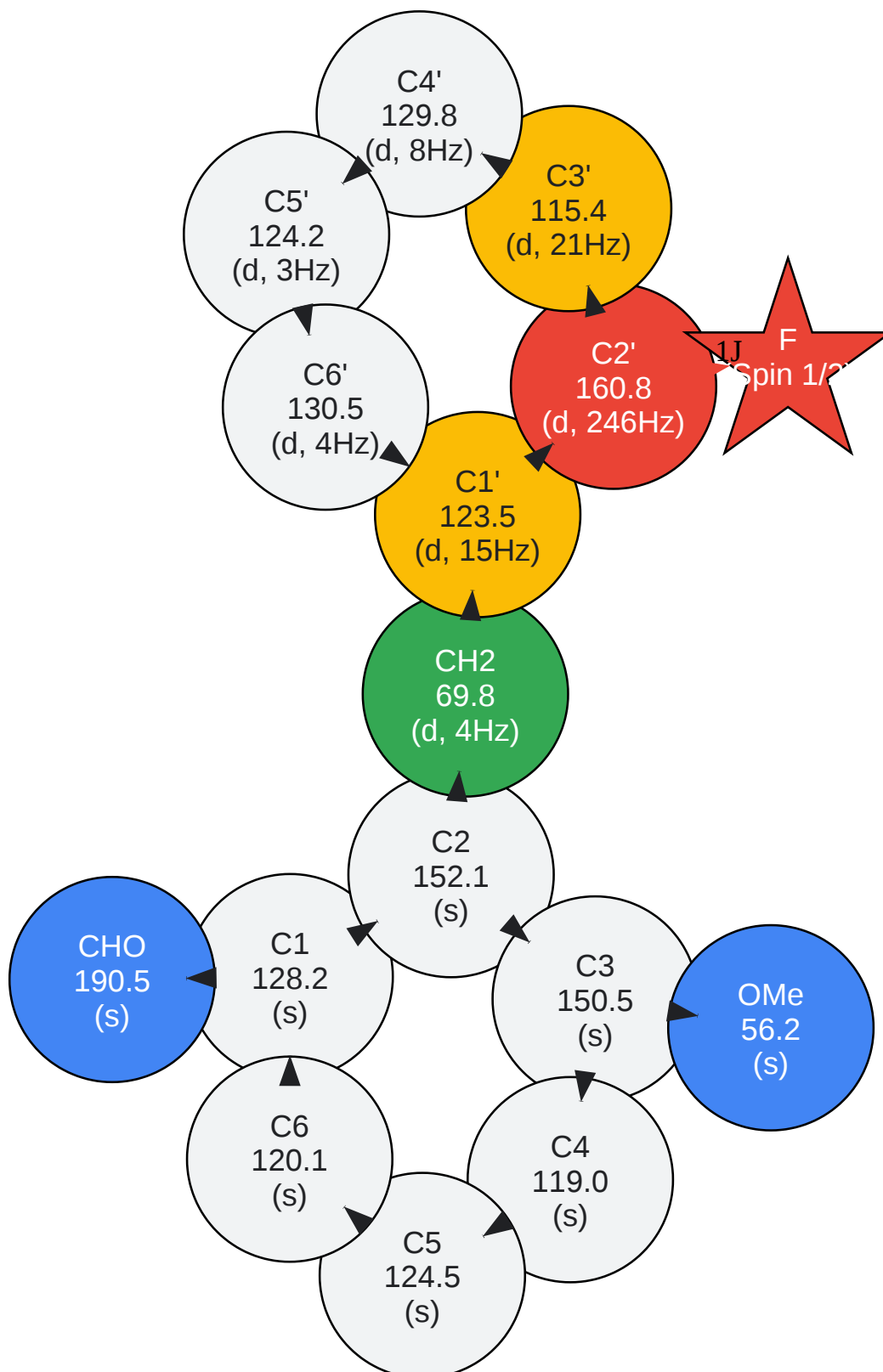


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Caption: Figure 1. Spectral segregation between the silent Benzaldehyde core (Ring A) and the active Fluorobenzyl tail (Ring B).

Molecular Numbering & Coupling Map

This diagram maps the specific carbon positions to their expected splitting patterns.



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Caption: Figure 2. Chemical shift mapping with multiplicity (s=singlet, d=doublet) and coupling constants.

References

- Reich, H. J. (2024). ¹³C-¹⁹F Coupling Constants. University of Wisconsin-Madison, Organic Chemistry Data. Retrieved February 1, 2026, from [\[Link\]](#)
- LibreTexts Chemistry. (2023).^[3] Interpreting ¹³C NMR Spectra. Retrieved February 1, 2026, from [\[Link\]](#)

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Sources

- 1. 2- (2-Fluorobenzyl)oxy -3-methoxybenzaldehyde AldrichCPR 588687-34-7 [\[sigmaaldrich.com\]](https://sigmaaldrich.com)
- 2. asianpubs.org [\[asianpubs.org\]](#)
- 3. chem.libretexts.org [\[chem.libretexts.org\]](#)
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